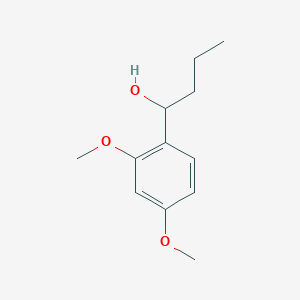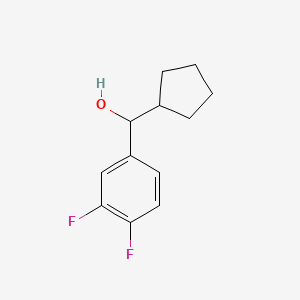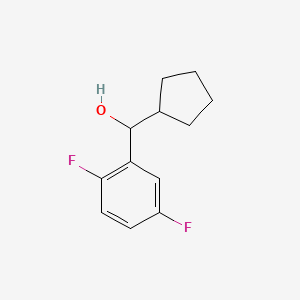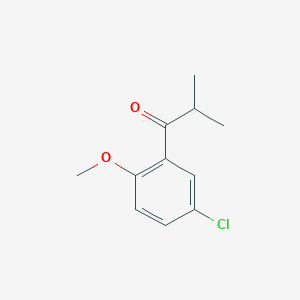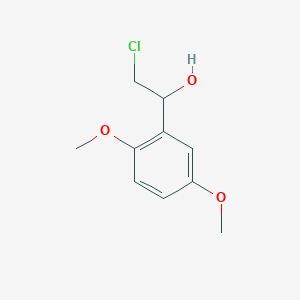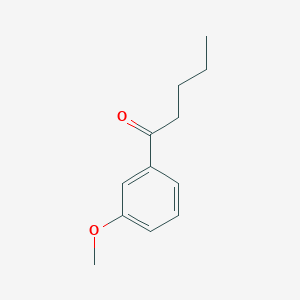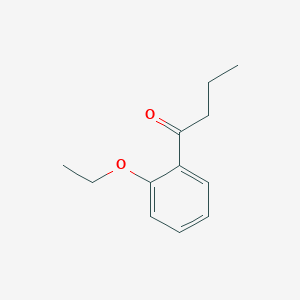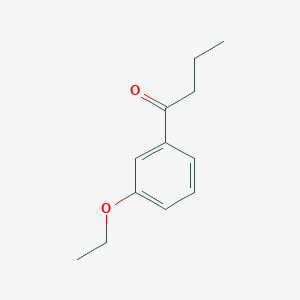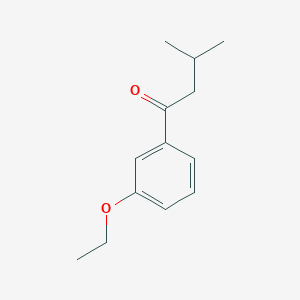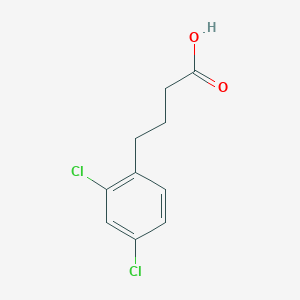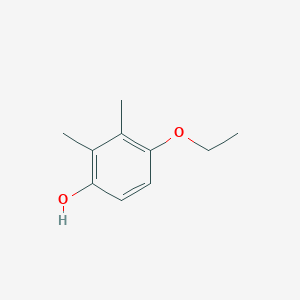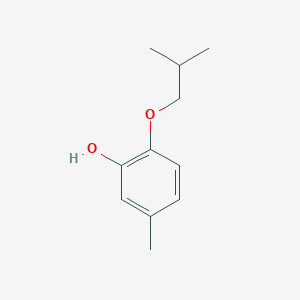
2-Isobutoxy-5-methylphenol
Overview
Description
2-Isobutoxy-5-methylphenol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isobutoxy-5-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isobutoxy-5-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidative and Biological Activities
A study by Mastelić et al. (2008) explored the antioxidative properties of several phenol derivatives, including 2-isobutoxy-5-methylphenol. The derivatives showed significantly better antioxidative properties than parent compounds like carvacrol and eugenol. Additionally, these compounds had dose-dependent antiproliferative effects on human uterine carcinoma cells, suggesting potential for experimental cancer treatments.
Insecticidal Activity
Lee and Lee (2016) studied the insecticidal activity of 2-isobutoxy-5-methylphenol derived from Thymus vulgaris oil against Tribolium castaneum. Their research indicated that introducing functional groups like methyl and isopropyl into the phenol skeleton influenced the toxicities against these insects, suggesting potential use in controlling stored-grain pests (Lee & Lee, 2016).
Antiviral Potential
Palsaniya et al. (2021) investigated the effect of positional isomerism of alcohol-based drugs, including 2-isobutoxy-5-methylphenol, on antiviral activity against SARS-CoV-2. Their molecular modeling-based study showed that 5-isopropyl-2-methylbenzene-1,3-diol, a derivative, was the most active, suggesting potential antiviral applications (Palsaniya et al., 2021).
Corrosion Inhibition Properties
A theoretical study by Hadisaputra et al. (2016) elucidated the corrosion inhibition properties of 2-isobutoxy-5-methylphenol and its derivatives. The study found that the presence of electron-donating groups increased the efficiency of these compounds as corrosion inhibitors, which could have significant implications for their use in protecting materials from corrosion (Hadisaputra, Hamdiani, & Junaidi, 2016).
Antibacterial and Antifungal Activities
Marchese et al. (2016) reviewed the antibacterial and antifungal effects of thymol, also known as 2-isopropyl-5-methylphenol. The review highlighted its significant antibacterial and antifungal properties, which are beneficial in various applications, including in the food industry and traditional medicine (Marchese et al., 2016).
properties
IUPAC Name |
5-methyl-2-(2-methylpropoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQFTJXOLOSDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxy-5-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




